3-(methylamino)benzene-1-sulfonamide hydrochloride
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Overview
Description
3-(methylamino)benzene-1-sulfonamide hydrochloride is a chemical compound with the formula C7H10N2O2S . It is a product offered by several chemical suppliers .
Molecular Structure Analysis
The typical structure of a sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Chemical Reactions Analysis
Sulfonamides can undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(methylamino)benzene-1-sulfonamide hydrochloride involves the reaction of 3-nitrobenzenesulfonamide with methylamine followed by reduction of the nitro group to an amino group and subsequent protonation with hydrochloric acid.", "Starting Materials": [ "3-nitrobenzenesulfonamide", "Methylamine", "Hydrochloric acid", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 3-nitrobenzenesulfonamide in methanol and add methylamine dropwise with stirring.", "Step 2: Heat the reaction mixture at reflux for several hours.", "Step 3: Cool the reaction mixture and filter the precipitated product.", "Step 4: Dissolve the product in water and add sodium borohydride with stirring.", "Step 5: Heat the reaction mixture at reflux for several hours.", "Step 6: Cool the reaction mixture and filter the precipitated product.", "Step 7: Dissolve the product in hydrochloric acid and evaporate the solvent to obtain the final product, 3-(methylamino)benzene-1-sulfonamide hydrochloride." ] } | |
CAS RN |
2648948-04-1 |
Molecular Formula |
C7H11ClN2O2S |
Molecular Weight |
222.7 |
Purity |
95 |
Origin of Product |
United States |
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